Hpk1-IN-9: A Technical Guide to its Mechanism of Action in T-Cells
Hpk1-IN-9: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of Hpk1-IN-9 and other potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) in T-lymphocytes. This document provides a comprehensive overview of the HPK1 signaling pathway, the biochemical and cellular consequences of its inhibition, and detailed protocols for key experimental assays.
Introduction: HPK1 as a Negative Regulator of T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] Within the immune system, HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and subsequently dampens the T-cell response, thereby acting as an intracellular immune checkpoint.[4][5][6] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[3][6]
The HPK1 Signaling Pathway in T-Cells
Upon antigen presentation to the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. HPK1 plays a crucial role in attenuating this signal.
The key molecular events are as follows:
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TCR Activation and HPK1 Recruitment: Following TCR engagement with an antigen-MHC complex, HPK1 is recruited to the TCR signaling complex.[5]
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HPK1 Activation: Within this complex, HPK1 is phosphorylated and activated by upstream kinases.
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SLP-76 Phosphorylation: Activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (pSLP-76).[2][5][7]
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Signal Dampening: Phosphorylation of SLP-76 at Ser376 leads to the recruitment of the 14-3-3 protein, which results in the ubiquitination and subsequent proteasomal degradation of SLP-76.[5] This destabilizes the TCR signaling complex and attenuates downstream signaling.[5]
The inhibition of HPK1 with small molecules like Hpk1-IN-9 prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and leading to enhanced T-cell effector functions.
Quantitative Data on HPK1 Inhibitors
The following tables summarize the in vitro potency of various HPK1 inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| KHK-6 | Kinase Activity Assay | Recombinant HPK1 | 20 nM | [7] |
| Compound 1 | Kinase Activity Assay | Recombinant HPK1 | 0.0465 nM | [6] |
| pSLP-76 ELISA | Human T-cells | < 0.02 µM | [6] | |
| HPK1-IN-3 | Kinase Activity Assay | Recombinant HPK1 | 0.5 nM | [7] |
| GNE-1858 | Kinase Activity Assay | Recombinant HPK1 | 1.9 nM | [1] |
| XHS | Kinase Activity Assay | Recombinant HPK1 | 2.6 nM | [1] |
| pSLP-76 PBMC Assay | Human PBMCs | 0.6 µM | [1] | |
| Compound 22 | Kinase Activity Assay | Recombinant HPK1 | 0.061 nM | [1] |
| Compound K | Kinase Activity Assay | Recombinant HPK1 | 2.6 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of HPK1 inhibitors in T-cells.
Western Blot Analysis of SLP-76 Phosphorylation
This protocol details the detection of phosphorylated SLP-76 in Jurkat T-cells following TCR stimulation and treatment with an HPK1 inhibitor.
Materials:
-
Jurkat T-cells
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RPMI-1640 medium with 10% FBS
-
HPK1 inhibitor (e.g., Hpk1-IN-9)
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Anti-human CD3/CD28 antibodies
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-SLP-76, Rabbit anti-HPK1, Mouse anti-alpha-tubulin
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Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
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ECL Western Blotting Substrate
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PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.
-
Pre-treat cells with the desired concentration of HPK1 inhibitor or vehicle control for 1-2 hours.
-
-
TCR Stimulation:
-
Stimulate the T-cells with anti-human CD3/CD28 antibodies (e.g., Dynabeads) for 30 minutes at 37°C.[1]
-
Include an unstimulated control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated SLP-76 to total SLP-76 and a loading control like tubulin.[1]
-
T-Cell Proliferation Assay (CFSE)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
CFSE staining solution
-
RPMI-1640 medium with 10% FBS
-
HPK1 inhibitor
-
Anti-human CD3/CD28 antibodies
-
Flow cytometer
Procedure:
-
T-Cell Isolation:
-
Isolate primary human T-cells from PBMCs using a negative selection kit.
-
-
CFSE Staining:
-
Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640.
-
Plate the cells in a 96-well plate and add the HPK1 inhibitor or vehicle control.
-
-
TCR Stimulation:
-
Add anti-human CD3/CD28 antibodies to stimulate T-cell proliferation.
-
-
Incubation:
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry:
-
Harvest the cells and acquire data on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm filter for emission.
-
-
Data Analysis:
-
Analyze the CFSE fluorescence histograms. Each peak of successively halved fluorescence intensity represents a round of cell division.
-
Quantify the percentage of divided cells and the proliferation index.
-
Cytokine Secretion Assay (ELISA)
This protocol outlines the quantification of IL-2 and IFN-γ secreted by T-cells into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
T-cell culture supernatants (from the proliferation assay or a separate experiment)
-
Human IL-2 and IFN-γ ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add T-cell culture supernatants and a serial dilution of the cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
-
Substrate Development:
-
Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of IL-2 and IFN-γ in the samples.[8]
-
Conclusion
Hpk1-IN-9 and other potent HPK1 inhibitors represent a promising class of immunomodulatory agents. By targeting a key negative regulator of TCR signaling, these compounds can significantly enhance T-cell effector functions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the mechanism of action of novel HPK1 inhibitors and to advance their development as potential cancer immunotherapies. The provided diagrams and quantitative data serve as a valuable resource for understanding the critical role of HPK1 in T-cell biology.
References
- 1. researchgate.net [researchgate.net]
- 2. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. bdbiosciences.com [bdbiosciences.com]
